4-Bromostilbene

Photochemistry Photophysics Photoswitches

Select 4-Bromostilbene (CAS 13041-70-8) for distinct heavy-atom effects enhancing triplet-state photoisomerization over lighter halostilbenes. Its unique C-Br bond enables non-resonant two-photon (NRTP) cleavage and controlled polymerization, making it essential for advanced photoswitches, molecular motors, and conjugated PPVs. Spec for precision material R&D.

Molecular Formula C14H11Br
Molecular Weight 259.14 g/mol
CAS No. 13041-70-8
Cat. No. B083335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromostilbene
CAS13041-70-8
Molecular FormulaC14H11Br
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
InChIInChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
InChIKeyZZMMKLVIBZWGPK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromostilbene (CAS 13041-70-8): A Core Molecular Building Block for Photochemistry and Precision Polymer Synthesis


4-Bromostilbene (trans-4-bromostilbene, CAS 13041-70-8) is a halogenated derivative of the stilbene class, featuring a bromine atom at the para-position of one phenyl ring. This substitution is not merely structural; it imparts distinct photophysical and electronic properties that differentiate it from other 4-halostilbenes and unsubstituted stilbene [1]. It serves as a versatile monomer and intermediate, with its reactivity in cross-coupling chemistry enabling the synthesis of conjugated polymers and advanced materials [2].

Why Substituting 4-Bromostilbene with Other 4-Halostilbenes Alters Key Reaction Outcomes


A generic substitution of 4-bromostilbene with its 4-chloro, 4-fluoro, or 4-iodo analogs is scientifically unsound due to the heavy-atom effect and specific bond energetics of the carbon-bromine bond. The bromine atom uniquely enhances intersystem crossing and triplet-state photoisomerization pathways compared to its lighter counterparts, while the C-Br bond strength provides a distinct reactivity profile relative to the more labile C-I bond or the more inert C-Cl bond. This results in quantifiable differences in photochemical outcomes [1] and polymerization behavior [2], which are critical for applications demanding precise control over excited-state dynamics or macromolecular architecture.

Quantitative Differentiation: How 4-Bromostilbene Compares to Its Analogs in Head-to-Head and Cross-Study Comparisons


Superior Trans → Cis Photoisomerization Yield Via Enhanced Triplet State Pathway

Direct comparative photophysical studies demonstrate that 4-bromostilbene exhibits a greater yield of trans → cis photoisomerization via the upper excited triplet state than its lighter halogenated analogs. This is attributed to a larger intersystem crossing quantum yield resulting from the heavy-atom effect of bromine. As reported in a direct head-to-head comparison, the yield of this specific photoisomerization pathway is 'smaller for these compounds than for 4-bromostilbene' [1].

Photochemistry Photophysics Photoswitches

Unique Selective C-Br Bond Fission Under Non-Resonant Two-Photon Excitation

A key point of differentiation for 4-bromostilbene is its behavior under non-resonant two-photon (NRTP) excitation. In contrast to single-photon (SP) excitation, where cis-trans isomerization is the dominant process, NRTP excitation of a 1,4-dioxane solution of trans-4-bromostilbene induces selective homolytic carbon-bromine bond fission [1]. This pathway is not reported for 4-chloro or 4-fluoro analogs, which lack the specific bond dissociation energetics.

Two-Photon Photochemistry Bond Fission Photoreactions

Critical Role of Bromine in Enabling Controlled Catalyst-Transfer Polymerization

In the context of catalyst-transfer condensation polymerization (CTCP), the halide on the monomer plays a decisive role in controlling the polymerization outcome. Research on the CTCP of a 4-bromostilbene-4'-boronic acid monomer shows that using an o-tolylPd(tBu3P)Br initiator resulted in a polymer with a boronic acid at one end and bromine at the other, indicating chain growth was not initiated by the o-tolyl group [1]. In stark contrast, when analogous systems using Pd-initiators with iodide were employed, the aryl group was successfully introduced at the polymer end, confirming true catalyst transfer [1]. This demonstrates the bromide's unique reactivity profile is essential for specific chain-end functionalization and polymerization control.

Polymer Chemistry Catalyst-Transfer Polymerization Conjugated Polymers

Established Utility as a Photoreactive Component in Optical Memory Systems

The photoisomerization property of 4-bromostilbene has been directly exploited in the design of three-dimensional optical memory devices. A patent for a three-dimensional optical memory system specifically describes dissolving pure trans-4-bromostilbene diethylacetate in acetonitrile and using UV irradiation to generate the cis isomer, which exhibits a distinct UV spectrum [1]. This application leverages the compound's specific photochromic behavior, differentiating it from non-photoresponsive or less efficient isomers.

Optical Data Storage Photochromism Material Science

Validated Research and Industrial Use-Cases for 4-Bromostilbene (CAS 13041-70-8)


Fundamental Photophysical Studies of Heavy-Atom Effect and Triplet State Dynamics

Due to its enhanced intersystem crossing and superior triplet-state photoisomerization yield compared to 4-chloro- and 4-fluorostilbene [4], 4-bromostilbene is the compound of choice for investigating heavy-atom effects on excited-state dynamics. Researchers studying photoswitches, molecular motors, or triplet sensitization will find this compound provides a stronger signal and more pronounced effect than its lighter analogs.

Wavelength-Orthogonal Photochemistry and Advanced Synthesis

The unique ability to selectively cleave the C-Br bond via non-resonant two-photon (NRTP) excitation, rather than undergoing simple cis-trans isomerization as with single-photon excitation [4], positions 4-bromostilbene as a powerful tool for developing wavelength-orthogonal synthetic strategies. It enables the creation of complex molecular architectures where different reaction pathways can be addressed independently by tuning the excitation wavelength.

Synthesis of Precision Conjugated Polymers and Oligomers

For polymer chemists, the compound's distinct behavior in catalyst-transfer condensation polymerization (CTCP) compared to its iodo-analog [4] makes it a valuable monomer for achieving specific chain-end functionalities. It is particularly suited for synthesizing poly(phenylenevinylene) (PPV) derivatives and other conjugated materials where precise control over molecular weight and end-group fidelity is paramount.

Development of Photonic Devices and Optical Memory

The demonstrated use of trans-4-bromostilbene as a photoswitchable component in a patented 3D optical memory system [4] validates its utility in materials science for developing next-generation data storage technologies. Researchers and engineers working on photochromic materials, optical data storage, and molecular switches will find this a proven and citable application.

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